7-Bromo-8-chlorochroman-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chlorochroman-4-one typically involves the bromination and chlorination of chroman-4-one derivatives. One common method includes the hydrogenation addition of 7-Bromo-benzopyrone catalyzed by Wilkinson’s catalyst, Rhodium (I) tris (triphenylphosphine) chloride [Rh(PPh3)3Cl]. The reaction is carried out under hydrogen pressure at 70°C for 20 hours, yielding the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-chlorochroman-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromanones.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
7-Bromo-8-chlorochroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Bromo-8-chlorochroman-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the modulation of biological processes such as inflammation and cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine and chlorine substituents but shares the core structure.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen, exhibiting similar biological activities.
7-Bromo-4-chloro-1H-indazol-3-amine: Another heterocyclic compound with similar halogen substituents
Uniqueness: 7-Bromo-8-chlorochroman-4-one is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H6BrClO2 |
---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
7-bromo-8-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6BrClO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |
InChI Key |
QSHJWFRHABUEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)Br |
Origin of Product |
United States |
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